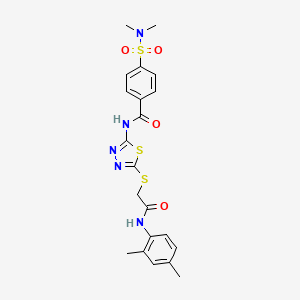

![molecular formula C12H9N5O3S B2553490 6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 877630-37-0](/img/structure/B2553490.png)

6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis and Anticancer Activity Analysis

The synthesis of the compound 6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be inferred from the procedures described for related compounds. The starting material, a pyrazole derivative, is hydrolyzed to form a carboxylic acid, which is then reacted with acetic anhydride to yield a pyrazoloxazine derivative. This intermediate is further reacted with various reagents to afford pyrazolo[3,4-d]pyrimidin-4-ones. Specifically, the compound with potent anticancer activity, 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, is synthesized by coupling a 5-aminopyrazolo[3,4-d]pyrimidine derivative with an aromatic aldehyde. This compound exhibited significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line with an IC50 of 11 µM .

Molecular Structure Analysis

The molecular structure of related pyrimidin-4(3H)-one derivatives has been characterized by the presence of intramolecular N-H...O hydrogen bonds. The electronic structures of these molecules are significantly polarized. In the case of 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one monohydrate, a broad ribbon containing five distinct ring motifs is formed through a combination of hydrogen bonds. These structural features are crucial for understanding the molecular interactions and stability of the compounds .

Chemical Reactions Analysis

The pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives undergo various chemical reactions, including glycosylation, ammonolysis, oxidation, and reactions with hydrogen sulfide. For instance, glycosylation of a dibromoallopurinol derivative followed by ammonolysis yields a ribonucleoside analog. Oxidation and subsequent ammonolysis of certain derivatives afford compounds with potential biological activity. These reactions are essential for the synthesis of nucleoside analogs and other biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives are influenced by their molecular structure. The presence of intramolecular and intermolecular hydrogen bonds affects their solubility, melting points, and stability. The electronic polarization of the molecules can impact their reactivity and interactions with biological targets. The antitumor activity of these compounds is likely related to their ability to interact with cellular components, which is influenced by their chemical properties .

Aplicaciones Científicas De Investigación

Synthetic Pathways and Catalyst Applications

Research into pyranopyrimidine derivatives, which share a core structure similar to the compound , reveals their broader synthetic applications and bioavailability significance. The development of these scaffolds, particularly 5H-pyrano[2,3-d]pyrimidine, involves various synthetic pathways utilizing hybrid catalysts such as organocatalysts, metal catalysts, and green solvents. This highlights the compound's potential utility in catalyzing reactions for developing lead molecules in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry and Drug Design

In medicinal chemistry, pyrazolo[3,4-d]pyrimidine derivatives are recognized for their significant biological activities. These compounds structurally resemble purines, which has spurred investigations into their therapeutic significance, covering areas such as anticancer, CNS agents, anti-infectious, and anti-inflammatory drugs. The structure-activity relationship (SAR) studies of these derivatives have been a focus, with many lead compounds derived for various disease targets, indicating room for further exploitation in drug development (Cherukupalli et al., 2017).

Antioxidant Activity

The study of antioxidants is crucial across several fields, including medicine. Analytical methods for determining antioxidant activity have evolved, with tests like ORAC, HORAC, and DPPH being applied to assess the antioxidant capacity of complex samples, including those containing pyrazolo[3,4-d]pyrimidine derivatives. These methods, based on chemical reactions and spectrophotometry, underline the potential of these compounds in antioxidant analysis and the determination of antioxidant capacity (Munteanu & Apetrei, 2021).

Antimicrobial and Anticancer Applications

Pyrazoline derivatives, including those fused with pyrimidine rings, have demonstrated a broad spectrum of pharmacological properties, particularly as antimicrobial and anticancer agents. The synthesis of pyrazoline and pyrimidine derivatives, utilizing various strategies to enhance biological activity, showcases the versatility and potential of these compounds in developing new therapeutic agents with improved efficacy and specificity (Shaaban, Mayhoub, & Farag, 2012).

Mecanismo De Acción

Direcciones Futuras

The compound and its analogs have shown promising antiviral activity against flaviviruses like Zika virus (ZIKV) and dengue virus (DENV) . The molecular target of these compounds is yet to be elucidated . These compounds represent new chemotypes in the design of small molecules against flaviviruses, an important group of human pathogens .

Propiedades

IUPAC Name |

6-[(4-nitrophenyl)methylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O3S/c18-11-9-5-13-16-10(9)14-12(15-11)21-6-7-1-3-8(4-2-7)17(19)20/h1-5H,6H2,(H2,13,14,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOMXDRPMXLQRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC3=C(C=NN3)C(=O)N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2553407.png)

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2553408.png)

![3-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2553409.png)

![8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol](/img/structure/B2553410.png)

![5-Fluoro-2-{[3-(hydroxymethyl)oxetan-3-yl]methoxy}benzaldehyde](/img/structure/B2553417.png)

![N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553422.png)

![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)-2-propen-1-one](/img/structure/B2553425.png)